molecular formula C15H14Cl3NO2S B7463480 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

Cat. No. B7463480
M. Wt: 378.7 g/mol
InChI Key: HOPDOWBBICTLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, also known as TCS or triclosan, is a chemical compound that has been widely used as an antimicrobial agent in personal care products, such as soaps, toothpaste, and deodorants. TCS has also been used in other applications, such as medical devices, textiles, and plastics. In recent years, there has been growing concern over the potential health and environmental effects of TCS, leading to increased research into its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is thought to involve the disruption of bacterial cell membranes and inhibition of fatty acid synthesis. 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has also been shown to interact with a variety of enzymes and proteins, including those involved in hormone signaling and metabolism.
Biochemical and Physiological Effects:
Research has shown that 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can have a variety of biochemical and physiological effects, including alterations in hormone levels, inflammation, and oxidative stress. 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been shown to interact with a number of hormone receptors, including those for estrogen, androgen, and thyroid hormones. Some studies have also suggested that 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can affect the immune system and contribute to the development of allergies and asthma.

Advantages and Limitations for Lab Experiments

2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely used as a tool in laboratory experiments to study bacterial growth and antimicrobial resistance. However, there are also limitations to its use, including potential toxicity and the risk of interfering with other experimental variables. In addition, the use of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide in laboratory experiments may not accurately reflect its effects in real-world settings.

Future Directions

There are many potential future directions for research on 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, including the development of alternative antimicrobial agents, the investigation of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide's effects on the environment and wildlife, and the exploration of its potential therapeutic uses. Additional research is also needed to better understand the mechanisms of action and potential health effects of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide, as well as its interactions with other chemicals and compounds.

Synthesis Methods

2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with isopropylphenylsulfonyl chloride in the presence of a base, such as sodium hydroxide. The resulting sulfonamide can then be purified through recrystallization or other methods.

Scientific Research Applications

2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has been widely studied for its antimicrobial properties, as well as its potential effects on human health and the environment. Research has shown that 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can inhibit the growth of a variety of bacteria, fungi, and viruses, including those that cause dental caries, acne, and skin infections. However, there is also evidence that 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can contribute to the development of antibiotic resistance and disrupt the natural microbiome of the skin and gut.

properties

IUPAC Name

2,4,5-trichloro-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3NO2S/c1-9(2)10-5-3-4-6-14(10)19-22(20,21)15-8-12(17)11(16)7-13(15)18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPDOWBBICTLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

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